N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound, with the chemical formula C24H24ClN5O2 , belongs to the class of triazatricyclo compounds . Its structure features a complex arrangement of fused rings, making it intriguing for both synthetic chemists and researchers in various fields.
Properties
Molecular Formula |
C25H25ClN6O3 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H25ClN6O3/c26-20-6-2-1-5-17(20)16-28-24(33)18-15-19-23(29-21-7-3-4-8-31(21)25(19)34)32(22(18)27)10-9-30-11-13-35-14-12-30/h1-8,15,27H,9-14,16H2,(H,28,33) |
InChI Key |
YOSRZZMASJTRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep reactions involving cyclization, amidation, and other transformations. Researchers often explore variations of the following steps:
Cyclization: Formation of the central triazatricyclo ring system.
Amidation: Introduction of the carboxamide group.
Substitution: Incorporation of the chlorophenylmethyl and morpholinylethyl substituents.
Industrial Production:
Industrial-scale production methods remain proprietary, but efficient synthesis likely involves optimized conditions and high-yielding steps.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction processes could lead to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions may occur at various positions.
Other Transformations: Further functionalization and modification are possible.
Common Reagents and Conditions:
Base-Catalyzed Cyclization: For ring formation.
Amidation Reagents: To introduce the carboxamide group.
Halogenating Agents: For chlorination.
Reduction Agents: To reduce functional groups.
Major Products:
The major products depend on reaction conditions, regioselectivity, and stereochemistry. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been evaluated using in vitro assays.
Antimicrobial Properties
Research has shown that derivatives of this compound can possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In silico studies suggest that it may effectively inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through a mitochondrial pathway .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones in agar diffusion tests .
- Enzyme Docking Studies : Molecular docking simulations have indicated strong binding affinities to targets such as cyclooxygenase enzymes (COX), suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.
Biological Activity
The compound N-[(2-chlorophenyl)methyl]-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.93 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a triazatricyclo framework and morpholine moiety.
Research indicates that this compound may function as an agonist for specific serotonin receptors (5-HT2C), which are implicated in various physiological processes including mood regulation and appetite control. The selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors suggests a potential for reduced side effects typically associated with broader receptor activity .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that compounds similar in structure may exhibit antidepressant properties through modulation of serotonergic pathways.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented in various studies, indicating its potential as a chemotherapeutic agent .
Case Study 1: Antidepressant Effects
In a study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. These effects were attributed to increased serotonergic transmission .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds demonstrated that they could inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict viable synthetic routes and reduce trial-and-error experimentation. For example, ICReDD’s approach integrates computational, information, and experimental sciences to optimize reaction conditions .
- Characterization : Combine spectroscopic techniques (e.g., NMR, IR) with X-ray crystallography for structural validation. High-resolution mass spectrometry (HRMS) and HPLC purity analysis are critical for confirming molecular identity and purity. Training programs like CHEM/IBiS 416 emphasize hands-on protocols for chemical characterization .
| Method | Purpose | Example Application |
|---|---|---|
| Quantum Chemistry | Predict reaction pathways | Optimize synthetic routes for tricyclic cores |
| NMR Spectroscopy | Confirm substituent positions | Assign morpholin-4-yl and chlorophenyl groups |
| X-ray Crystallography | Resolve 3D conformation | Validate tricyclo[8.4.0.03,8] scaffold geometry |
Q. How can researchers design experiments to study the compound’s stability under varying conditions?
- Experimental Design :
- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., heat, light, pH extremes) and monitor decomposition via LC-MS.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental outcomes for this compound’s reactivity?
- Methodological Framework :
Triangulate Data Sources : Compare quantum mechanical calculations (e.g., DFT), experimental kinetics, and literature analogs to identify systemic errors.
Refine Computational Models : Adjust basis sets or solvation models to better match observed reactivity (e.g., morpholine’s electron-donating effects).
Validate with Controlled Experiments : Replicate disputed reactions under inert atmospheres or with isotopic labeling to isolate variables .
- Case Study : Discrepancies in imino group reactivity may arise from unaccounted solvent interactions in simulations. Experimental validation under anhydrous conditions can clarify mechanisms .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological properties?
- AI Integration :
- Virtual Screening : Train neural networks on structural databases to predict binding affinities for target receptors (e.g., kinases).
- Generative Models : Use COMSOL Multiphysics or similar platforms to simulate substituent effects on solubility and bioavailability .
- Workflow :
Input the compound’s SMILES notation into AI platforms for property prediction.
Generate derivative libraries with modified substituents (e.g., replacing 2-chlorophenyl with fluorophenyl).
Prioritize candidates for synthesis based on Pareto optimization of ADME and potency .
Q. What advanced techniques are available to study the compound’s interactions in biological systems?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins.
- Cryo-EM : Resolve binding modes in membrane-bound receptors (e.g., GPCRs).
- Metabolomics : Track metabolic stability using LC-MS/MS in hepatocyte models .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s catalytic activity?
- Root-Cause Analysis :
- Reproducibility Checks : Verify experimental protocols (e.g., catalyst loading, solvent purity).
- Contextual Factors : Assess differences in reactor design (e.g., batch vs. flow systems) that may alter kinetics .
Comparative Studies
Q. What methodologies enable systematic comparison of this compound with structurally similar analogs?
- Comparative Framework :
Descriptor-Based Analysis : Calculate molecular descriptors (e.g., logP, polar surface area) for analogs using tools like COMSOL.
Principal Component Analysis (PCA) : Cluster compounds based on physicochemical properties and bioactivity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
